molecular formula C7H7BrClNO B1286630 3-Bromo-5-chloro-4-methoxyaniline CAS No. 84972-58-7

3-Bromo-5-chloro-4-methoxyaniline

Cat. No.: B1286630
CAS No.: 84972-58-7
M. Wt: 236.49 g/mol
InChI Key: RGXWSRHXXCULNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-4-methoxyaniline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in nucleophilic substitution reactions and free radical bromination . The compound’s interactions with enzymes such as cytochrome P450 can lead to its metabolic transformation, affecting its biochemical activity. Additionally, this compound can bind to proteins, altering their conformation and function, which may influence various biochemical pathways.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways . These interactions can result in changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it may activate other enzymes by inducing conformational changes that enhance their catalytic activity . These molecular interactions can lead to downstream effects on gene expression and cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors that influence its temporal effects. Over time, the compound may undergo chemical degradation, leading to the formation of byproducts that can affect its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity . These temporal effects are crucial for understanding the long-term impact of the compound on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can lead to the formation of metabolites with distinct biochemical properties. The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and its ability to exert biological effects.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular machinery . This subcellular distribution can influence the compound’s activity and function, as it may interact with different biomolecules in distinct cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-chloro-4-methoxyaniline can be synthesized through several methods:

    Chlorination and Bromination: One method involves the chlorination of 4-methoxyaniline followed by bromination.

    Bromination and Chlorination: Another method involves the bromination of 4-methoxyaniline followed by chlorination.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and bromination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-chloro-4-methoxyaniline is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-5-chloro-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXWSRHXXCULNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70603305
Record name 3-Bromo-5-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84972-58-7
Record name 3-Bromo-5-chloro-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70603305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.